3-(4-tert-butylphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

Antiproliferative Cancer Cell Lines Structure-Activity Relationship

Researchers probing 1,2,4-triazole SAR face a gap: commercial ortho-methyl and benzylsulfanyl analogs dominate, but the para-methylbenzyl derivative remains uncharacterized. This compound is a structurally defined chemical probe to interrogate the 5-position sulfanyl pocket's steric/electronic tolerance. • High-purity (>95%) single compound for analytical validation and SAR profiling. • Serves as a synthetic intermediate for 3,5-disubstituted 4-amino-1,2,4-triazole diversification. • Available via custom synthesis with full characterization (NMR, HPLC).

Molecular Formula C20H24N4S
Molecular Weight 352.5 g/mol
Cat. No. B12131353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-tert-butylphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
Molecular FormulaC20H24N4S
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C20H24N4S/c1-14-5-7-15(8-6-14)13-25-19-23-22-18(24(19)21)16-9-11-17(12-10-16)20(2,3)4/h5-12H,13,21H2,1-4H3
InChIKeyKOEHAYTXTLALTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-tert-butylphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine (CAS N/A): Procurement-Relevant Structural and Class Profile


3-(4-tert-butylphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine (C20H24N4S, MW 352.50 g/mol) is a fully synthetic 1,2,4-triazole derivative featuring a 4-amino substituent, a 3-(4-tert-butylphenyl) group, and a 5-[(4-methylbenzyl)sulfanyl] side chain. The compound belongs to the broader class of 3-alkyl/aryl-sulfanyl-4-amino-1,2,4-triazoles, a scaffold associated with antiproliferative, antimicrobial, and enzyme-inhibitory activities in the literature [1]. Unlike many in-class compounds evaluated in peer-reviewed studies, this specific substitution pattern has not been the subject of published biological or pharmacological characterization as of the knowledge cut-off date.

Why Generic Substitution Is Not Supported for 3-(4-tert-butylphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine


Within the 3-sulfanyl-4-amino-1,2,4-triazole class, even minor alterations to the sulfanyl substituent or the aryl group at position 3 can profoundly alter biological activity. For example, in a series of 3-alkylsulfanyl analogs, the most active antiproliferative compound (8d) displayed an IC50 of 0.37 µM against HCT116 cells, while close structural analogs showed substantially weaker or no activity [1]. This steep structure-activity relationship (SAR) indicates that a 4-methylbenzyl sulfanyl derivative cannot be assumed to recapitulate the potency, selectivity, or safety profile of a 2-methylbenzyl isomer (Sigma-Aldrich L405191) or a benzylsulfanyl analog. Consequently, substitution without direct comparative data risks selecting a compound with uncharacterized or inferior performance.

Quantitative Differentiation Evidence for 3-(4-tert-butylphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine


No Published Antiproliferative IC50 Data Available for Direct Comparison with Close Analogs

A comprehensive search of the primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not identify any peer-reviewed study reporting quantitative biological activity data for 3-(4-tert-butylphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine. By contrast, the structurally related 3-alkylsulfanyl-4-amino-1,2,4-triazole series has been characterized, with compound 8d demonstrating IC50 values of 0.37 µM (HCT116), 2.94 µM (HeLa), and 31.31 µM (PC-3) and a 184-fold improvement over fluorouracil in HCT116 cells [1]. No data exist to position the target compound relative to this benchmark or to the 2-methylbenzyl isomer (Sigma-Aldrich L405191) .

Antiproliferative Cancer Cell Lines Structure-Activity Relationship

No Antimicrobial, Antioxidant, or Enzyme Inhibition Data Located for the Target Compound

Literature and database searches returned no quantitative antimicrobial (MIC), antioxidant (DPPH/ABTS IC50), or enzyme inhibition (e.g., CB1, kinase) data for 3-(4-tert-butylphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine. In contrast, related 3-(4-tert-butylphenyl)-5-cyclopropyl-4H-1,2,4-triazole derivatives have shown antimicrobial activity exceeding that of ampicillin against B. subtilis [1]. The absence of such data prevents any evidence-based claim of differential antimicrobial or antioxidant utility.

Antimicrobial Antioxidant Enzyme Inhibition

Physicochemical Property Differentiation: Calculated Values Only; No Experimental Data

No experimentally measured logP, solubility, permeability, or metabolic stability data are available for the target compound. In silico predictions for the 2-methylbenzyl isomer (Sigma-Aldrich L405191) suggest a molecular weight of 352.5 Da, H-bond acceptors = 4, H-bond donors = 1, and a calculated logP consistent with moderate lipophilicity . The 4-methylbenzyl substitution is expected to produce a similar but not identical logP and polar surface area, potentially influencing membrane permeability and protein binding in a manner that cannot be assumed comparable without direct measurement.

Physicochemical Properties Drug-likeness ADME

Evidence-Limited Application Scenarios for 3-(4-tert-butylphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine


Antiproliferative Screening Libraries Requiring Novel Chemotypes

Given the complete absence of published biological data, this compound may be considered for inclusion in diversity-oriented screening libraries where the goal is to explore novel chemical space within the 1,2,4-triazole class. However, the user must note that the 3-alkylsulfanyl-4-amino-1,2,4-triazole scaffold has already yielded highly potent leads, and this particular substitution pattern has no demonstrated advantage over existing analogs [1].

Structure-Activity Relationship (SAR) Expansion Studies

This compound could serve as a probe to interrogate the steric and electronic tolerance of the 5-position sulfanyl pocket in target-binding models, particularly when compared with the 2-methylbenzyl isomer and the benzylsulfanyl analog. Such studies would need to generate the missing quantitative data to enable any procurement decision based on performance [1].

Synthetic Methodology Development and Reference Standard

The compound may be used as a synthetic intermediate or reference standard in the development of new routes to 3,5-disubstituted 4-amino-1,2,4-triazoles. Its procurement could be justified if a research program requires a defined, pure sample of this specific substitution pattern for analytical method validation or as a starting material for further derivatization.

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